3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O5S/c27-19-8-9-20(28)26(19)15-6-3-5-14(10-15)21(29)25-23-24-17(12-32-23)16-11-13-4-1-2-7-18(13)31-22(16)30/h1-7,10-12H,8-9H2,(H,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XACOYOSFDAEHMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method involves the initial formation of the chromenone and thiazole intermediates, followed by their coupling with the pyrrolidinone derivative under specific conditions. Solvent-controlled two-step one-pot syntheses have been reported, utilizing terminal carbonyl alkynes and various reagents to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and process optimization are likely applied to scale up the synthesis while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The chromenone moiety can be oxidized to form different derivatives.
Reduction: The pyrrolidinone ring can be reduced under specific conditions.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the chromenone moiety can yield various quinone derivatives, while reduction of the pyrrolidinone ring can produce different amine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticonvulsant Activity :
- A study investigated a series of 2,5-dioxopyrrolidin derivatives, including compounds similar to 3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide. These compounds were screened for anticonvulsant activity using the maximal electroshock (MES) test and pentylenetetrazole (PTZ) seizure models. The results indicated that certain derivatives exhibited significant anticonvulsant properties, suggesting potential for treating epilepsy .
-
Anticancer Potential :
- The thiazole and chromene moieties present in the compound have been associated with anticancer activities. Research has shown that compounds containing these structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, thiazole derivatives have demonstrated efficacy against breast and colon cancer cells .
-
Antimicrobial Properties :
- Compounds with similar structural frameworks have been evaluated for antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The presence of the thiazole ring has been linked to enhanced antibacterial properties, making it a candidate for developing new antibiotics .
Data Table: Summary of Biological Activities
| Activity Type | Test Methodology | Compound Variants Tested | Key Findings |
|---|---|---|---|
| Anticonvulsant | MES Test, PTZ Seizure Model | 22 derivatives | Several showed significant anticonvulsant effects |
| Anticancer | Cell Proliferation Assays | Thiazole derivatives | Induced apoptosis in cancer cell lines |
| Antimicrobial | MIC Testing | Various derivatives | Effective against multiple bacterial strains |
Case Studies
- Anticonvulsant Study :
-
Anticancer Research :
- In vitro studies on thiazole-containing compounds revealed their ability to inhibit the growth of MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. Mechanistic studies indicated that these compounds triggered apoptosis through the mitochondrial pathway, highlighting their potential as anticancer agents .
- Antimicrobial Evaluation :
Mechanism of Action
The mechanism by which 3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. For instance, its anticonvulsant activity is believed to involve the inhibition of calcium currents mediated by Cav 1.2 (L-type) channels . This interaction disrupts the normal function of these channels, leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Benzamide Derivatives
a) 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide (MPPB)
- Structural Differences : Replaces the coumarin-thiazol group with a 2,5-dimethylpyrrole and positions the dioxopyrrolidin at the amide nitrogen.
- Functional Insights: MPPB enhances monoclonal antibody production in CHO cells by modulating glucose uptake and ATP levels but suppresses galactosylation, a critical quality attribute for therapeutic antibodies. The 2,5-dimethylpyrrole is identified as the key pharmacophore .
- Comparison : The target compound’s coumarin-thiazol group may alter bioactivity by introducing fluorescence (useful for tracking) or interacting with enzymes like cytochrome P450, which often bind planar aromatic systems.
b) N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide
- Structural Differences : Lacks the dioxopyrrolidin and coumarin groups but shares the thiazol-2-yl benzamide scaffold.
- Functional Insights : Exhibits hydrogen bonding (N–H⋯N) and π-π stacking, stabilizing crystal packing. Its bioactivity relates to PFOR enzyme inhibition via amide anion conjugation .
- Comparison : The target compound’s dioxopyrrolidin may enhance solubility, while the coumarin group could expand binding interactions beyond the thiazol-amide framework.
Thiazol-Substituted Analogues
a) 3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d)
- Structural Differences: Substitutes coumarin with pyridin-3-yl and adds morpholinomethyl at the thiazol 5-position.
- Functional Insights : NMR and HRMS data confirm structural integrity. Pyridine and morpholine groups may enhance solubility and target kinase enzymes .
b) N-(5-((Dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide (4h)
- Structural Differences : Uses isonicotinamide (pyridine-4-carboxamide) instead of benzamide.
- Functional Insights: The dimethylaminomethyl group may improve membrane permeability .
- Comparison: The target compound’s dioxopyrrolidin could provide a more rigid hydrogen-bonding motif than the flexible dimethylaminomethyl chain.
Dioxopyrrolidin-Containing Analogues
3-(2,5-Dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide
- Structural Differences : Replaces thiazol with benzothiazol and introduces ethyl and fluorine substituents.
Comparative Data Table
Biological Activity
The compound 3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide represents a novel class of chemical entities with potential therapeutic applications. This article synthesizes current research findings regarding its biological activity, focusing on its anticancer and antimicrobial properties, as well as its mechanisms of action.
Chemical Structure and Properties
The compound features a pyrrolidinyl moiety, which is known for its biological significance, combined with a thiazole and chromenyl structure. These functional groups contribute to its reactivity and biological interactions.
Anticancer Activity
Research has demonstrated that derivatives of pyrrolidine exhibit significant anticancer properties. The compound has been evaluated in various cancer cell lines, particularly the A549 human lung adenocarcinoma model.
Case Study: A549 Cell Line
In a study assessing the cytotoxic effects of several pyrrolidine derivatives, including our compound, it was found that at a concentration of 100 µM for 24 hours:
- Cytotoxicity was measured using the MTT assay.
- The compound exhibited a reduction in cell viability comparable to that of standard chemotherapeutic agents like cisplatin.
| Compound | Viability (%) | Comparison with Control (%) |
|---|---|---|
| Test Compound | 66% | -34% |
| Cisplatin | 60% | -40% |
This indicates that the compound has a structure-dependent anticancer activity, particularly against lung cancer cells. Notably, compounds containing free amino groups demonstrated higher potency than those with acetylamino fragments .
Antimicrobial Activity
The antimicrobial potential of the compound has also been explored. It was screened against multidrug-resistant pathogens, including:
- Klebsiella pneumoniae
- Escherichia coli
- Pseudomonas aeruginosa
Findings from Antimicrobial Testing
The compound showed notable activity against Gram-positive and Gram-negative bacteria. In particular:
- The derivatives exhibited selective antibacterial properties, primarily affecting Gram-positive strains such as Staphylococcus aureus.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Klebsiella pneumoniae | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results indicate that the compound could be a valuable candidate in the fight against antibiotic-resistant infections .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, leading to apoptosis.
- Inhibition of Key Enzymes : It may inhibit specific enzymes involved in cellular proliferation and survival pathways.
- Membrane Disruption : In microbial cells, it appears to disrupt membrane integrity, leading to cell lysis.
Q & A
Q. Table 1: Comparative Yields in Pyrrolidinone-Based Syntheses
| Compound ID | Reaction Time (h) | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 8b | 4 | Ethanol | 56 | |
| 9d | 6 | DMF | 57 | |
| 11 | 8 | Ethanol | 45 |
Q. Table 2: Key Spectroscopic Data
| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|---|
| Benzamide C=O | - | 168.5 | 1652 |
| Thiazole C-S | - | 122.4 | 684 |
| Pyrrolidinone dioxo | - | 170.1 | 1720 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
